molecular formula C10H11NO4 B13497277 [3-Amino-5-(methoxycarbonyl)phenyl]acetic acid

[3-Amino-5-(methoxycarbonyl)phenyl]acetic acid

Cat. No.: B13497277
M. Wt: 209.20 g/mol
InChI Key: VCMLCJBEIAIILK-UHFFFAOYSA-N
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Description

2-[3-amino-5-(methoxycarbonyl)phenyl]acetic acid is an organic compound with a complex structure that includes an amino group, a methoxycarbonyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-amino-5-(methoxycarbonyl)phenyl]acetic acid typically involves multi-step organic reactionsThe final step involves the deprotection of the Boc group to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-[3-amino-5-(methoxycarbonyl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-amino-5-(methoxycarbonyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-amino-5-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-[3-amino-5-(carboxymethyl)phenyl]acetic acid: Similar structure but with a carboxymethyl group instead of a methoxycarbonyl group.

    2-[3-amino-5-(hydroxymethyl)phenyl]acetic acid: Contains a hydroxymethyl group instead of a methoxycarbonyl group.

Uniqueness

2-[3-amino-5-(methoxycarbonyl)phenyl]acetic acid is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and biological research .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-(3-amino-5-methoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C10H11NO4/c1-15-10(14)7-2-6(4-9(12)13)3-8(11)5-7/h2-3,5H,4,11H2,1H3,(H,12,13)

InChI Key

VCMLCJBEIAIILK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CC(=O)O)N

Origin of Product

United States

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